molecular formula C22H31NO2 B1385367 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline CAS No. 1040687-57-7

4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline

Cat. No.: B1385367
CAS No.: 1040687-57-7
M. Wt: 341.5 g/mol
InChI Key: MEMGNVHPVPBTAQ-UHFFFAOYSA-N
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Description

4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline is a chemical compound that belongs to the class of anilines. The molecular formula of this compound is C22H31NO2, and it has a molecular weight of 341.5 .

Scientific Research Applications

4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline has several applications in scientific research, including:

    Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.

    Cancer Research: As a potent inhibitor of the epidermal growth factor receptor (EGFR), it is used in studies related to cancer cell proliferation and signaling pathways.

    Medicinal Chemistry: The compound is explored for its potential therapeutic applications in the development of anti-cancer drugs and other pharmaceuticals.

    Chemical Biology: It is used in the study of cellular processes and molecular mechanisms involving aniline derivatives.

Safety and Hazards

The safety data sheet for 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline indicates that it may cause serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . Contaminated work clothing should not be allowed out of the workplace .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline typically involves the reaction of 4-butoxyaniline with 4-(isopentyloxy)benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or isopentyloxy groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Aniline derivatives with different alkyl or acyl groups.

Mechanism of Action

The primary mechanism of action of 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline involves the inhibition of the epidermal growth factor receptor (EGFR). By binding to the EGFR, the compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis in cancer cells. The molecular targets and pathways involved include the EGFR tyrosine kinase domain and associated signaling cascades such as the MAPK/ERK pathway.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-N-[4-(methoxy)benzyl]aniline
  • 4-Butoxy-N-[4-(ethoxy)benzyl]aniline
  • 4-Butoxy-N-[4-(propoxy)benzyl]aniline

Uniqueness

4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopentyloxy group enhances its lipophilicity and may influence its binding affinity to the epidermal growth factor receptor compared to other similar compounds. This unique structure makes it a valuable tool in proteomics and cancer research.

Properties

IUPAC Name

4-butoxy-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-4-5-15-24-22-12-8-20(9-13-22)23-17-19-6-10-21(11-7-19)25-16-14-18(2)3/h6-13,18,23H,4-5,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMGNVHPVPBTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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